molecular formula C13H13F3N4O3S B2700902 1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide CAS No. 1903847-16-4

1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide

Cat. No.: B2700902
CAS No.: 1903847-16-4
M. Wt: 362.33
InChI Key: OOISSYJVYDGKQY-UHFFFAOYSA-N
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Description

1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide is a complex heterocyclic compound It features a trifluoromethyl group attached to a triazolopyridine ring, which is further connected to a tetrahydrothiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, given its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide has several scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes like c-Met and VEGFR-2, which are involved in cell signaling pathways . By binding to these enzymes, the compound can disrupt their activity, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide is unique due to its specific trifluoromethyl substitution, which enhances its biological activity and stability. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1,1-dioxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c14-13(15,16)9-2-1-4-20-10(18-19-11(9)20)6-17-12(21)8-3-5-24(22,23)7-8/h1-2,4,8H,3,5-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOISSYJVYDGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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